Structural and Electronic Differentiation from Non-Halogenated Scaffolds
Ethyl 3-chloronaphthalene-2-carbamate (C₁₃H₁₂ClNO₂; MW 249.69; PSA 38.33 Ų) differs from its direct non-halogenated comparator ethyl naphthalen-2-ylcarbamate (C₁₃H₁₃NO₂; MW 215.25; PSA 38.33 Ų) by the presence of a single chlorine atom at the naphthalene 3-position, which increases molecular weight by 34.44 g/mol (+16.0%), raises LogP from approximately 3.3 (estimated for the non-chlorinated analog) to 4.13 (+0.8 log units, corresponding to ~6.3-fold higher lipophilicity), and introduces a discrete site for halogen-bonding interactions (C–Cl σ-hole) that is absent in the non-chlorinated scaffold [1][2]. In the 2022 Pharmaceuticals study of structurally related chlorinated arylcarbamoylnaphthalenylcarbamates, increasing lipophilicity (log k) was shown to correlate with enhanced antistaphylococcal activity up to an optimum, beyond which a sharp cut-off effect was observed [3].
| Evidence Dimension | Lipophilicity (LogP) and molecular weight as determinants of membrane permeability and target engagement |
|---|---|
| Target Compound Data | LogP = 4.13; MW = 249.69 g/mol; PSA = 38.33 Ų |
| Comparator Or Baseline | Ethyl naphthalen-2-ylcarbamate (CAS 5255-69-6): MW = 215.25 g/mol; PSA ≈ 38.3 Ų; estimated LogP ≈ 3.3 |
| Quantified Difference | ΔMW = +34.44 g/mol (+16.0%); ΔLogP ≈ +0.8 (approximately 6.3× greater lipophilicity); chlorine introduces halogen-bond donor capability |
| Conditions | Computed physicochemical properties (LogP, PSA) from authoritative database; MW from molecular formula |
Why This Matters
The 3-chloro substituent confers a lipophilicity within the optimal range associated with nanomolar-range antistaphylococcal MIC values observed for chlorinated naphthalenyl carbamates, whereas the lower lipophilicity of the non-chlorinated analog places it outside this activity window, directly impacting compound selection for antimicrobial screening programs [3].
- [1] yybyy.com. Ethyl 3-chloronaphthalene-2-carbamate – CAS 95568-85-7: Physicochemical Properties (LogP, PSA, MW). Available at: https://www.yybyy.com/chemicals/detail/95568-85-7 View Source
- [2] PubChem. Ethyl naphthalen-2-ylcarbamate (CAS 5255-69-6): Molecular properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Gonec T, Pindjakova D, Vrablova L, et al. Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Pharmaceuticals. 2022;15(6):715. Figure 5: dependence of bactericidal activity on lipophilicity. View Source
